molecular formula C17H16N2O3S2 B12204471 N-(5-ethyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide

N-(5-ethyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide

Cat. No.: B12204471
M. Wt: 360.5 g/mol
InChI Key: LJJFKVYEKJAUTC-ISLYRVAYSA-N
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Description

N-(5-ethyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide is a heterocyclic compound that features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide typically involves the reaction of substituted benzoic acid with thionyl chloride, followed by reaction with hydrazine, p-chloro benzaldehyde, and thioglycolic acid to form substituted thiazole derivatives . Another method involves the use of ketene N,S-acetal salts obtained from phenyl isothiocyanate and propanedinitrile or ethyl cyanoacetate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Mechanism of Action

The mechanism of action of N-(5-ethyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cancer cell proliferation or bacterial growth . The presence of the thiazolidine ring enhances its ability to interact with biological targets, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-ethyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide is unique due to its specific combination of the thiazolidine ring and benzenesulfonamide moiety, which imparts a distinct set of chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C17H16N2O3S2

Molecular Weight

360.5 g/mol

IUPAC Name

(NE)-N-(5-ethyl-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzenesulfonamide

InChI

InChI=1S/C17H16N2O3S2/c1-2-15-16(20)19(13-9-5-3-6-10-13)17(23-15)18-24(21,22)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3/b18-17+

InChI Key

LJJFKVYEKJAUTC-ISLYRVAYSA-N

Isomeric SMILES

CCC1C(=O)N(/C(=N\S(=O)(=O)C2=CC=CC=C2)/S1)C3=CC=CC=C3

Canonical SMILES

CCC1C(=O)N(C(=NS(=O)(=O)C2=CC=CC=C2)S1)C3=CC=CC=C3

Origin of Product

United States

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